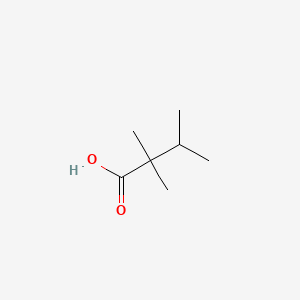
5-Fluoro-1-benzothiophene-2-carboxylic acid
Overview
Description
5-Fluoro-1-benzothiophene-2-carboxylic acid is a synthetic organic compound with a unique chemical structure. It is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom . The molecular weight of this compound is 196.2 g/mol.
Synthesis Analysis
Thiophene-based analogs have been a subject of interest for many scientists as they are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives is often achieved by heterocyclization of various substrates .
Molecular Structure Analysis
Theoretical studies on the molecular geometry, vibrational, pharmaceutical, and electronic properties of the monomeric and dimeric structures of 1-benzothiophene-2-carboxylic acid were carried out using B3LYP hybrid functional with 6-311++G (d,p) as the basis set . The structural study showed that the stability of the crystalline structure arises from O-H…O, C-H…O as well as S-H…O hydrogen bonding interactions .
Chemical Reactions Analysis
Theoretical studies have shown a good compatibility between experimental and theoretical frequencies for monomer and dimer species . The UV-Vis spectrum was simulated in gas phase and in water throughout TD-DFT calculation . The electronic transitions were identified based on HOM-LUMO energies .
Scientific Research Applications
Medicine: Anticancer Agent Development
5-Fluoro-1-benzothiophene-2-carboxylic acid: has shown promise in the development of anticancer agents. Research indicates that benzothiophene derivatives can inhibit the growth of various cancer cell lines, including leukemia, non-small cell lung cancer, and colon cancer . The compound’s ability to interfere with cancer cell proliferation makes it a valuable candidate for further drug development and therapy optimization.
Materials Science: Organic Semiconductor Synthesis
In materials science, 5-Fluoro-1-benzothiophene-2-carboxylic acid is utilized in the synthesis of organic semiconductors. Thiophene derivatives are integral to the advancement of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), due to their excellent electrical properties .
Analytical Chemistry: Chromatography Standards
In analytical chemistry, 5-Fluoro-1-benzothiophene-2-carboxylic acid serves as a standard in chromatographic analysis due to its well-defined properties. Its consistent behavior under various conditions makes it an ideal compound for calibration and method development .
Pharmacology: Drug Design and Discovery
In pharmacology, this compound is a key intermediate in the design and discovery of new drugs. Its molecular framework is conducive to modifications that can lead to the development of drugs with improved efficacy and reduced side effects .
Future Directions
While specific future directions for 5-Fluoro-1-benzothiophene-2-carboxylic acid are not mentioned in the literature, the field of benzothiophene derivatives is a vibrant area of research. These compounds are being explored for their potential biological activities and their role in the development of new drugs .
properties
IUPAC Name |
5-fluoro-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVPMOSTGNZKQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358522 | |
| Record name | 5-fluoro-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-benzothiophene-2-carboxylic acid | |
CAS RN |
70060-13-8 | |
| Record name | 5-Fluorobenzo[b]thiophene-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70060-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-fluoro-1-benzothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1-benzothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B1268574.png)










